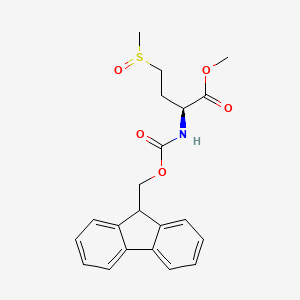
Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
The synthesis of Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or by the acid chloride method . The resulting Fmoc-protected amino acid is then reacted with methylsulfinyl butanoate under controlled conditions to yield the final product.
Chemical Reactions Analysis
Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to remove the Fmoc group using piperidine.
Substitution: The Fmoc group can be substituted with other protecting groups under specific conditions.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a protecting group for amino acids, allowing for the sequential addition of amino acids to form peptides. This is crucial in the synthesis of complex peptides and proteins for research in chemistry, biology, and medicine . Additionally, it is used in the development of pharmaceuticals and in the study of protein-protein interactions.
Mechanism of Action
The primary mechanism of action of Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate involves the protection of the amino group of amino acids during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group and the formation of peptide bonds .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids, such as:
- Fmoc-Lys(Boc)-OH
- Fmoc-Arg(Pbf)-OH
- Fmoc-Glu(OtBu)-OH
Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate is unique due to the presence of the methylsulfinyl group, which can undergo specific chemical reactions that are not possible with other Fmoc-protected amino acids .
Biological Activity
Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate, also known by its CAS number 148515-85-9, is a compound of significant interest in biochemical research due to its potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C41H35NO8
- Molecular Weight : 669.73 g/mol
- IUPAC Name : N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)-4-methoxybenzyl)-L-alanine
This compound features a complex structure that includes a fluorenylmethoxycarbonyl group, which is known for enhancing the stability and solubility of peptides and other bioactive molecules.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Some key mechanisms include:
- Inhibition of Enzymatic Activity : Research indicates that the compound may inhibit specific enzymatic activities related to metabolic processes, which can be crucial in the development of therapeutic agents targeting metabolic disorders.
- Antioxidant Properties : The presence of methylsulfinyl groups suggests potential antioxidant activity, which can protect cells from oxidative stress and damage.
- Cellular Uptake and Transport : The fluorenyl group enhances cellular uptake, allowing for more efficient delivery of the active moiety within biological systems.
Therapeutic Applications
Due to its unique structure and biological properties, this compound has potential applications in various therapeutic areas:
- Cancer Therapy : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, making them candidates for further investigation as anticancer agents.
- Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activity Studies
Case Study Example
A recent study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that at concentrations of 10 μM and 25 μM, the compound significantly reduced cell viability compared to control groups, suggesting its potential as an anticancer agent.
Properties
Molecular Formula |
C21H23NO5S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfinylbutanoate |
InChI |
InChI=1S/C21H23NO5S/c1-26-20(23)19(11-12-28(2)25)22-21(24)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,22,24)/t19-,28?/m0/s1 |
InChI Key |
CGPUBIUKYNRGNP-ZAFBDEJNSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCS(=O)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
COC(=O)C(CCS(=O)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















